molecular formula C12H9F3N2O2 B122998 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide CAS No. 208401-20-1

3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Cat. No. B122998
M. Wt: 270.21 g/mol
InChI Key: SNUBGILHVSSQAY-UHFFFAOYSA-N
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Description

3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide is a chemical compound with the molecular formula C12H9F3N2O2 . It is used for HPLC system suitability testing .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered isoxazole ring attached to a carboxamide group . The isoxazole ring is substituted with a methyl group and a phenyl group, which is further substituted with a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, isoxazole compounds are generally involved in various synthetic methods, most of which employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.2072696 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Isoxazole Derivatives as Immunosuppressive Agents

Isoxazole derivatives, including 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, have been evaluated for their potential as immunosuppressive agents. These compounds, including leflunomide and its metabolites, show inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine nucleotide synthesis, which is essential for normal immune cell functions. This inhibition can explain their efficacy in suppressing immune responses, particularly in the context of transplantation and autoimmune diseases (Knecht & Löffler, 1998).

2. Role in Antiproliferative Activities

Research has shown that some 4-arylamido 3-methyl isoxazoles, structurally related to 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide, exhibit significant antiproliferative activities. This effect is particularly noted in certain cancer cell lines, suggesting potential applications in cancer therapeutics. These compounds have demonstrated better activities than standard treatments in some cases, indicating their potential as novel agents in cancer treatment (Im et al., 2015).

3. Antifungal and Herbicidal Activities

Compounds structurally similar to 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide have shown moderate to excellent activities against various phytopathogenic fungi. This suggests potential applications in developing antifungal agents for agricultural use. Additionally, certain isoxazole derivatives demonstrate significant herbicidal activity against a range of weeds, indicating their potential utility in weed management (Wu et al., 2012), (Hamper et al., 1995).

4. Molecular and Vibrational Spectroscopy Studies

Studies involving molecular and vibrational spectroscopy, such as FT-IR and FT-Raman, have been conducted on isoxazole derivatives. These studies help in understanding the equilibrium geometry, vibrational wavenumbers, and various bonding features of these compounds. Such research aids in the development of new materials with specific optical and electronic properties (Shahidha et al., 2014).

properties

IUPAC Name

3-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-19-17-7)11(18)16-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUBGILHVSSQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174957
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

CAS RN

208401-20-1
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208401201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-N-(4-(TRIFLUOROMETHYL)PHENYL)ISOXAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1L493ZB2GU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

N-[4-(Trifluoromethyl)phenyl]-2-(ethoxymethylene)-acetoacetamide (4 g) is suspended in 10 mL of ethanol treated with 1.5 g of hydroxylamine hydrochloride in 10 mL of water which has been adjusted to pH 5 with sodium hydroxide. The mixture is stirred and warmed to 40° C. for 2 hours, then cooled to room temperature and the precipitate collected by vacuum filtration. Sodium hydroxide (1 g) is added to the filtrate which is stirred for 30 minutes. The mixture is acidified to pH 2 with 6 N hydrochloric acid and the precipitate collected by vacuum filtration. The filtrate is then diluted with 100 mL of water and allowed to stand at 4° C. overnight. The precipitate is collected by vacuum filtration, washed with ethanol:water 2:1 and dried to give 300 mg of crude 3-methyl-4-[4-(trifluoromethyl)phenylaminocarbonyl]isoxazole. The crude is purified on a column of silica gel eluting with ethyl acetate:hexane 1:4 to give 100 mg of 3-methyl-4-[4-(trifluoromethyl)phenylaminocarbonyl]isoxazole, an off-white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

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